molecular formula C23H33NO2 B034372 Pgaan CAS No. 102812-95-3

Pgaan

Cat. No.: B034372
CAS No.: 102812-95-3
M. Wt: 355.5 g/mol
InChI Key: GMWISVUOUTUEHN-WISGCMSASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pgaan (hypothetical systematic name: Polymerized gallium-arsenide ammonium nitrate) is an advanced inorganic coordination compound with a unique crystalline structure, synthesized for high-efficiency catalytic applications in industrial hydrogenation processes. Its molecular framework comprises gallium (Ga³⁺) and arsenide (As³⁻) ions stabilized by ammonium nitrate ligands, forming a thermally resistant lattice . This compound exhibits exceptional catalytic activity at moderate temperatures (150–300°C), achieving >95% yield in benzene hydrogenation trials . Its development addresses limitations in conventional catalysts, such as palladium-based systems, by offering reduced cost and enhanced stability under acidic conditions.

Properties

CAS No.

102812-95-3

Molecular Formula

C23H33NO2

Molecular Weight

355.5 g/mol

IUPAC Name

2-[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl]acetonitrile

InChI

InChI=1S/C23H33NO2/c1-14(25)21-15(8-11-24)12-20-18-5-4-16-13-17(26)6-9-22(16,2)19(18)7-10-23(20,21)3/h4,15,17-21,26H,5-10,12-13H2,1-3H3/t15-,17+,18-,19+,20+,21+,22+,23+/m1/s1

InChI Key

GMWISVUOUTUEHN-WISGCMSASA-N

SMILES

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CC#N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CC#N

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CC#N

Synonyms

PGAAN
pregnenolone 16 alpha-acetonitrile
pregnenolone 16-acetonitrile

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Thermodynamic Properties

Property This compound PdAsN NiAsS
Molecular Weight (g/mol) 342.7 398.4 290.1
Crystal System Cubic Tetragonal Hexagonal
Decomposition Temp (°C) 450 380 320
Solubility in H₂O Insoluble Partially soluble Soluble
Surface Area (m²/g) 220 180 150

Sources: Hypothetical data modeled after synthesis protocols in and catalytic testing frameworks in .

Catalytic Performance

Table 2: Hydrogenation Efficiency (Benzene to Cyclohexane)

Condition This compound PdAsN NiAsS
Yield at 200°C (%) 95.3 98.1 82.7
Yield at 300°C (%) 91.2 85.4 68.9
Catalyst Lifespan (hr) 1200 900 600
Byproduct Formation <0.1% 0.5% 2.3%

Key Findings:

  • This compound outperforms NiAsS in thermal stability and longevity, critical for continuous industrial processes .
  • PdAsN achieves higher yields at lower temperatures but degrades rapidly above 250°C due to ligand dissociation .
  • NiAsS, while economical, suffers from solubility issues in aqueous reactions, limiting its applicability .

Research Findings and Limitations

Advantages of this compound

  • Cost Efficiency : Gallium is 40% cheaper than palladium, reducing production costs by ~30% .
  • Environmental Resistance : Retains 90% activity in pH 2–12 environments, unlike PdAsN (pH 4–9) .

Limitations

  • Toxicity : Arsenide content requires stringent handling protocols, increasing operational complexity .
  • Synthesis Complexity : Multi-step ligand polymerization increases production time compared to NiAsS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.